REACTION_CXSMILES
|
[F:1][C:2]1[C:10]2[N:9]([CH3:11])[C:8]3[CH2:12][CH2:13][N:14]([CH2:17][C:18]4[N:19]=[CH:20][N:21](CCOC)[C:22]=4[CH3:23])[C:15](=[O:16])[C:7]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1.FC1C2N(C)C3CCN(CC4N(COC)C=NC=4C)C(=O)C=3C=2C=CC=1.[OH-].[Na+]>Br>[F:1][C:2]1[C:10]2[N:9]([CH3:11])[C:8]3[CH2:12][CH2:13][N:14]([CH2:17][C:18]4[N:19]=[CH:20][NH:21][C:22]=4[CH3:23])[C:15](=[O:16])[C:7]=3[C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxyethyl)-5-methyl -1H-imidazol-4-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CN(C3C)CCOC
|
Name
|
6-fluoro-2,3,4,5-tetrahydro-2-[[1-(methoxymethyl)-4-methyl-1H-imidazol-5-yl]methyl]-5-methyl-1H-pyrido[4,3-b]indol-1-one
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC3=C(N=CN3COC)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
purified by FCC
|
Type
|
WASH
|
Details
|
eluting with System A (100:8:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC=2C3=C(N(C12)C)CCN(C3=O)CC=3N=CNC3C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |